1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Description

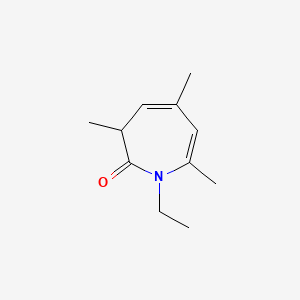

1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is a seven-membered lactam (azepinone) derivative featuring an ethyl group at the 1-position and methyl groups at the 3, 5, and 7 positions. Its molecular formula is C₁₁H₁₉NO, with a heterocyclic ring structure that combines both lipophilic (ethyl, methyl) and polar (amide) functionalities.

Properties

CAS No. |

879-22-1 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-ethyl-3,5,7-trimethyl-3H-azepin-2-one |

InChI |

InChI=1S/C11H17NO/c1-5-12-10(4)7-8(2)6-9(3)11(12)13/h6-7,9H,5H2,1-4H3 |

InChI Key |

LLSOXXTUUXHDOC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=CC(C1=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and industrial production methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Azepinone Derivatives

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Functional Differences

- Ethyl vs.

- Chlorine vs. Alkyl Substituents: Chlorinated benzazepinones (e.g., ) exhibit higher electrophilicity, enabling covalent interactions with biological targets, while alkyl groups favor nonpolar interactions .

Biological Activity

1-Ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one, a heterocyclic compound, is part of the azepine family and has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

Molecular Formula : C11H17NO

Molecular Weight : 181.26 g/mol

CAS Number : 936-85-6

IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to diverse biological effects. The specific pathways and targets remain under investigation but may include:

- Antimicrobial Activity : Exhibits potential against various pathogens.

- Antioxidant Properties : Capable of scavenging free radicals.

- Anti-inflammatory Effects : May reduce inflammation in biological systems.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 70 |

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using several assays such as DPPH and ABTS. The results indicate a dose-dependent scavenging effect.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 38 |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various azepine derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics due to its broad-spectrum activity .

- Antioxidant Research : A recent investigation assessed the antioxidant properties of this compound in comparison to standard antioxidants like ascorbic acid. The findings indicated that it possesses comparable or superior radical scavenging activity .

Synthesis and Industrial Relevance

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. This compound serves as a versatile building block in organic chemistry and is being explored for applications in pharmaceuticals and specialty chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.